N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-(4-Ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central thiazole ring substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a 4-ethoxyphenyl group, while the thiazole’s position 2 is substituted with a 2-methoxyphenylamino moiety. Its synthesis typically involves coupling reactions between carboxylate intermediates and amines, as demonstrated in analogous thiazole carboxamide syntheses .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-26-15-11-9-14(10-12-15)22-19(24)18-13(2)21-20(27-18)23-16-7-5-6-8-17(16)25-3/h5-12H,4H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLRGIKKAZVBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halide and a suitable nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amination reaction using 2-methoxyaniline and a suitable coupling agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or sulfonates as leaving groups, with nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Structural Insights :
- Substituent Effects : The target compound’s 4-ethoxyphenyl and 2-methoxyphenyl groups enhance lipophilicity compared to simpler phenyl or pyridinyl substituents in analogues . This may influence membrane permeability and target binding.
Physicochemical Properties
Key Observations :
- The target compound’s higher LogP vs.
- Reduced rotatable bonds compared to dasatinib may improve metabolic stability .
Biological Activity
N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, an ethoxyphenyl group, and a methoxyphenyl moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 346.43 g/mol. The presence of these functional groups contributes to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazole Ring : The thiazole core is synthesized through condensation reactions involving appropriate precursors.
- Substitution Reactions : The ethoxy and methoxy groups are introduced via nucleophilic substitution methods.
- Final Coupling : The final product is obtained through coupling reactions that link the thiazole moiety with the phenyl groups.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that similar thiazole derivatives bind to the colchicine-binding site on tubulin, effectively disrupting microtubule formation .
- In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. The IC50 values for these cell lines ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound also displays antimicrobial properties:
- Broad-Spectrum Activity : Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was confirmed through disc diffusion assays and minimum inhibitory concentration (MIC) tests.
Case Studies
- Antitumor Efficacy in Animal Models : In vivo experiments using xenograft models have shown that treatment with this compound results in significant tumor size reduction without noticeable toxicity. For instance, a study reported a tumor growth inhibition rate of over 60% in treated mice compared to controls .
- Synergistic Effects with Other Agents : Combining this compound with existing chemotherapy agents has been shown to enhance therapeutic efficacy while reducing side effects, indicating potential for combination therapies in cancer treatment .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHNOS | Thiazole core with ethoxy and methoxy substituents | Anticancer and antimicrobial |
| 4-Amino-N-(4-chlorophenyl)-thiazole-5-carboxamide | CHClNO | Lacks ethoxy group; studied for anticancer activity | Moderate anticancer activity |
| 5-Bromo-N-(4-methylphenyl)-2-thioxo-thiazolidin-4-carboxamide | CHBrNOS | Features thiazolidine structure; exhibits antimicrobial properties | Strong antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
